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Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

9-Amino-1-nonanol: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Amino-1-nonanol is a bifunctional organic molecule containing a primary amine and a
primary alcohol functional group, separated by a nine-carbon aliphatic chain. This linear
structure imparts both hydrophilic (from the polar amine and hydroxyl groups) and lipophilic
(from the nonyl backbone) characteristics, making it a molecule of interest in various chemical
and biomedical research areas. Its potential applications include its use as a building block in
the synthesis of polymers, surfactants, and pharmaceutical agents. This guide provides a
detailed overview of the chemical properties, structure, and relevant experimental
methodologies for 9-Amino-1-nonanol.

Chemical Structure and Properties

9-Amino-1-nonanol possesses a simple, unbranched nine-carbon chain. At one terminus is a
primary amino group (-NH2), and at the other is a primary hydroxyl group (-OH). This structure
allows it to participate in a wide range of chemical reactions characteristic of amines and
alcohols.

Structure:
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IUPAC Name: 9-aminononan-1-ol[1]

Molecular Formula: CoH21NO[1]

SMILES: C(CCCCN)CCCCO[1]

InChl: InChIl=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2[1]

Chemical Identifiers:

Identifier Value
CAS Number 109055-42-7[1]
PubChem CID 19791108[1]

Physical and Chemical Properties

Quantitative experimental data for the physical properties of 9-Amino-1-nonanol are not
readily available in the public domain. The values presented below are computationally
predicted and should be used as estimates.
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Property Value Source
Molecular Weight 159.27 g/mol PubChem[1]
Boiling Point (Predicted) 250.5+13.0°C ChemicalBook
Density (Predicted) 0.893 £ 0.06 g/cm3 ChemicalBook
Melting Point Not available

Soluble in water and organic
- solvents like ethanol and
Solubility ) S Inferred
dimethylformamide (inferred

from similar amino alcohols).

XLogP3-AA (Predicted) 1.7 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor
2 PubChem[1]
Count

Experimental Protocols
Synthesis of 9-Amino-1-nonanol

A specific, detailed laboratory synthesis protocol for 9-Amino-1-nonanol from common starting
materials is not well-documented in publicly accessible literature. However, a plausible and
common strategy for the synthesis of long-chain amino alcohols involves the reduction of a
corresponding azido alcohol.

Proposed Synthetic Route: Reduction of 9-Azido-1-nonanol
This two-step synthesis starts with the readily available 9-bromo-1-nonanol.
Step 1: Synthesis of 9-Azido-1-nonanol

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 9-bromo-1-nonanol (1 equivalent) in a suitable solvent such as
dimethylformamide (DMF).
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e Azide Introduction: Add sodium azide (NaNs, 1.5-2 equivalents) to the solution.

e Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into
water. Extract the agqueous phase with an organic solvent like ethyl acetate. Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield crude 9-azido-1-nonanol.

Step 2: Reduction of 9-Azido-1-nonanol to 9-Amino-1-nonanol

e Reaction Setup: Dissolve the crude 9-azido-1-nonanol in a suitable solvent such as ethanol
or tetrahydrofuran (THF) in a flask.

e Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation.
Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

e Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a
hydrogenation apparatus) at room temperature until the reaction is complete (monitored by
TLC or the cessation of hydrogen uptake).

o Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced
pressure to obtain crude 9-amino-1-nonanol.

Biocatalytic Synthesis

A recent study has demonstrated the production of 9-amino-1-nonanol from oleic acid using a
whole-cell biocatalyst system.[2] This process involves multiple enzymatic steps, including
hydratase, alcohol dehydrogenase, and transaminase activities within engineered E. coli.[2]

Purification

The crude 9-amino-1-nonanol can be purified by standard laboratory techniques.

« Distillation: Vacuum distillation can be employed for liquid amino alcohols that are thermally
stable.
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o Crystallization: If the product is a solid at room temperature or forms a stable salt,
crystallization from a suitable solvent system can be an effective purification method.

e Column Chromatography: Purification by silica gel column chromatography is a common
method. A polar solvent system, such as a gradient of methanol in dichloromethane, is
typically used to elute the polar amino alcohol. The presence of the amine may require the
addition of a small amount of a base like triethylamine to the eluent to prevent streaking on
the column.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 9-amino-1-nonanol, typically after
derivatization to increase its volatility.

» Derivatization: The amino and hydroxyl groups can be derivatized, for example, by silylation
using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation.

e GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven
temperature program would start at a low temperature and ramp up to a higher temperature
to ensure the elution of the derivatized compound.

e MS Detection: Mass spectrometry in electron ionization (EI) mode will provide a
fragmentation pattern that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 9-amino-1-nonanol is not readily available, the expected chemical
shifts can be predicted based on its structure.

e H NMR:

o Atriplet around 3.6 ppm corresponding to the two protons on the carbon attached to the
hydroxyl group (-CH20H).

o Atriplet around 2.7 ppm for the two protons on the carbon attached to the amino group (-
CH2NHz2).
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o A broad singlet for the protons of the amino and hydroxyl groups, the chemical shift of
which is dependent on concentration and solvent.

o A series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the carbon
chain.

e 13C NMR:

o Apeak around 62 ppm for the carbon attached to the hydroxyl group.

o Apeak around 42 ppm for the carbon attached to the amino group.

o A series of peaks between 25 and 33 ppm for the internal methylene carbons.
Infrared (IR) Spectroscopy

e A broad absorption band in the region of 3200-3600 cm~* corresponding to the O-H and N-H
stretching vibrations.

e C-H stretching vibrations just below 3000 cm~1.
» N-H bending vibration around 1600 cm~2.

e C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm™1).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the
biological activity or any associated signaling pathways of 9-Amino-1-nonanol. Long-chain
amino alcohols, in general, are known to be structural components of sphingolipids and can
exhibit a range of biological activities. However, dedicated studies on 9-amino-1-nonanol are
lacking. Further research and screening are required to elucidate its potential biological roles.

Visualizations

As no specific signaling pathways for 9-Amino-1-nonanol have been identified, the following
diagram illustrates a logical workflow for its proposed synthesis and purification.
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Caption: Proposed workflow for the synthesis and purification of 9-Amino-1-nonanol.

Conclusion

9-Amino-1-nonanol is a structurally simple yet versatile molecule with potential for various
applications. While comprehensive experimental data on its physical properties and biological
activity are currently limited, this guide provides a summary of its known chemical
characteristics and outlines plausible experimental protocols for its synthesis, purification, and
analysis based on established chemical principles for similar compounds. Further research is
warranted to fully characterize this compound and explore its potential in drug development
and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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